Methyl acetylphosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

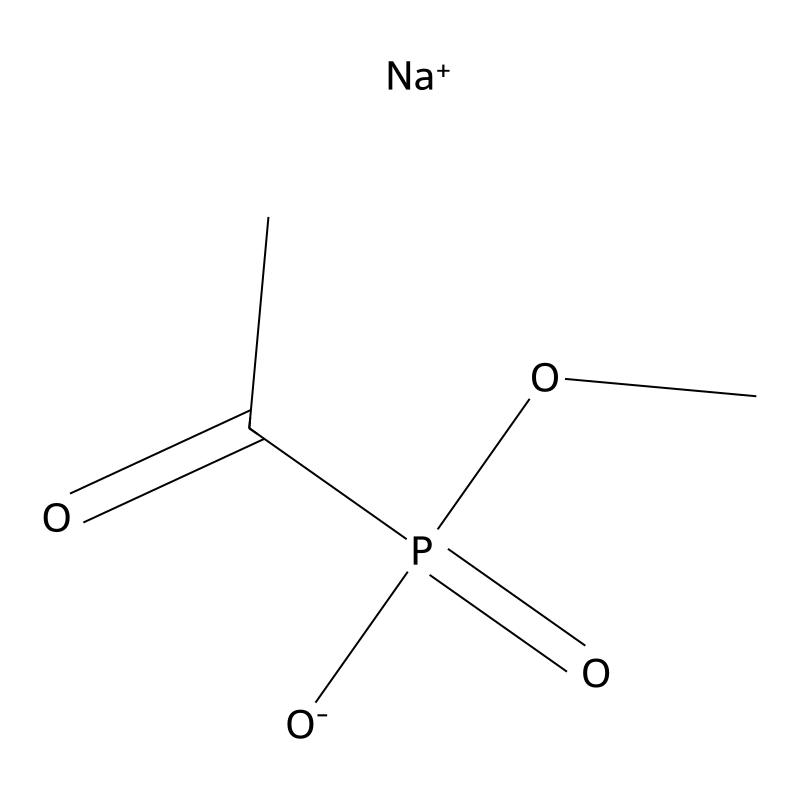

Methyl acetylphosphonate is an organophosphorus compound characterized by the presence of both acetyl and methyl groups attached to a phosphonate moiety. Its chemical formula is . This compound is notable for its structural resemblance to pyruvate, which plays a crucial role in cellular metabolism. Methyl acetylphosphonate has been identified as an inhibitor of key enzymes such as pyruvate dehydrogenase and pyruvate oxidase, making it significant in biochemical research and potential therapeutic applications .

The biological activity of methyl acetylphosphonate is primarily linked to its role as an inhibitor of metabolic enzymes. It has been demonstrated to inhibit pyruvate dehydrogenase complex, which is critical for converting pyruvate into acetyl-CoA, thereby affecting energy metabolism in cells. This inhibition can lead to significant changes in metabolic pathways, making methyl acetylphosphonate a compound of interest in studies related to energy production and metabolic regulation .

Methyl acetylphosphonate can be synthesized through several methods:

- Hydrolysis of Dehydrophos: This method involves incubating dehydrophos with specific peptidases that facilitate the cleavage of peptide bonds, leading to the formation of methyl acetylphosphonate .

- Chemical Synthesis: The synthesis can also be performed by reacting methyl phosphonic acid with acetic anhydride or acetyl chloride under controlled conditions. This reaction typically requires careful monitoring to ensure the desired product is obtained without excessive byproducts .

- Alternative Approaches: Other synthetic routes may involve the use of phosphonates and acyl chlorides in organic solvents, allowing for modifications that yield methyl acetylphosphonate with varying degrees of purity and yield .

Methyl acetylphosphonate is utilized in several fields:

- Biochemical Research: Due to its inhibitory properties, it serves as a valuable tool for studying enzyme mechanisms and metabolic pathways.

- Pharmaceutical Development: Its potential as an enzyme inhibitor makes it a candidate for developing drugs targeting metabolic disorders or diseases associated with dysregulated energy metabolism.

- Agricultural Chemistry: Research into its effects on plant metabolism may lead to applications in crop protection or enhancement .

Studies involving methyl acetylphosphonate have focused on its interactions with various enzymes. For example, it has been shown to competitively inhibit the activity of pyruvate dehydrogenase complex by mimicking the substrate pyruvate. This competitive inhibition suggests that methyl acetylphosphonate can effectively alter metabolic fluxes within cells, providing insights into enzyme regulation and potential therapeutic strategies .

Methyl acetylphosphonate shares structural and functional similarities with various other phosphonates and phosphinates. Here are some comparable compounds:

Methyl acetylphosphonate's unique combination of structural features and biological activity distinguishes it from these similar compounds, particularly in its specific interactions with key metabolic enzymes.

Methyl acetylphosphonate exists as a crystalline powder in its sodium salt form at standard temperature and pressure conditions [1] [2]. The compound exhibits characteristics typical of organophosphonate salts, manifesting as a solid material with crystalline structure. In its neutral cationic form (C₃H₆O₄P⁺), the compound maintains solid-state properties under ambient conditions [3] [4].

The physical appearance of methyl acetylphosphonate varies depending on its specific salt form and purity. The sodium salt variant presents as a white to off-white crystalline powder, similar to other alkali metal phosphonate salts [2]. The compound's physical state reflects the ionic character imparted by the phosphonate moiety and the stabilizing effect of the acetyl and methoxy substituents.

Molecular Weight and Atomic Composition

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₆O₄P⁺ (cation form) | [3] |

| C₃H₆NaO₄P (sodium salt) | [1] | |

| Molecular Weight | 137.05 g/mol (cation) | [3] [4] |

| 160.04 g/mol (sodium salt) | [1] [2] | |

| Exact Mass | 137.00037067 Da | [3] |

| Monoisotopic Mass | 137.00037067 Da | [3] |

The molecular composition of methyl acetylphosphonate encompasses three carbon atoms, six hydrogen atoms, four oxygen atoms, and one phosphorus atom in its basic cationic structure [3]. The atomic arrangement features a central phosphorus atom in a tetrahedral coordination environment, characteristic of phosphorus(V) compounds [5]. The phosphorus center bears a formal positive charge in the cationic form, with bonding to an acetyloxy group (-OCOCH₃), a methoxy group (-OCH₃), and a double-bonded oxygen atom [3].

The heavy atom count totals eight atoms, contributing to the compound's molecular complexity rating of 110 [3]. The molecular structure exhibits no stereocenters, resulting in an achiral configuration with no optical activity [6].

Solubility Profile in Various Solvent Systems

| Solvent System | Solubility | Characteristics |

|---|---|---|

| Water | High | Favored due to ionic character and hydrogen bonding capacity [3] |

| Methanol | Good | Compatible with polar protic environment [7] |

| Ethanol | Good | Soluble in alcoholic media [7] |

| Dimethyl sulfoxide | Good | Compatible with polar aprotic solvents |

| Chloroform | Limited | Restricted by hydrophilic nature [8] |

| Acetone | Moderate | Intermediate polarity compatibility |

| Diethyl ether | Poor | Incompatible with hydrophilic character |

| Benzene | Poor | Limited solubility in nonpolar systems |

The solubility characteristics of methyl acetylphosphonate reflect its hydrophilic nature, as indicated by the computed XLogP3-AA value of -0.2 [3]. This slightly negative partition coefficient suggests preferential distribution into aqueous phases over lipophilic environments. The compound's high water solubility stems from its ionic character in salt forms and its capacity for hydrogen bonding through four hydrogen bond acceptor sites [3].

The phosphonate moiety contributes significantly to the compound's solubility profile through its ionic character and ability to form hydrogen bonds with protic solvents [7]. The presence of both acetyl and methoxy functional groups provides additional sites for intermolecular interactions with polar solvents, enhancing overall solubility in polar media.

Stability Parameters and Degradation Pathways

Methyl acetylphosphonate demonstrates rapid hydrolytic instability in aqueous environments, particularly under basic conditions [9]. The compound undergoes facile hydrolysis through a mechanism involving carbonyl hydrate formation followed by phosphonate ester expulsion. The half-life for hydrolysis at pH 7 and 25°C is estimated at approximately 3 seconds for related dimethyl acetylphosphonate compounds [9].

| Parameter | Value | Conditions |

|---|---|---|

| Hydrolysis Half-life | ~3 seconds | pH 7, 25°C [9] |

| Rate Constant | 2.4 × 10⁶ M⁻¹s⁻¹ | 25°C, hydroxide-catalyzed [9] |

| Activation Mechanism | Carbonyl hydrate formation | Water addition to acetyl group [9] |

| Primary Products | Acetate + methylphosphonic acid | Hydrolytic cleavage [9] |

The degradation mechanism proceeds through hydroxide-catalyzed hydrolysis, where the reaction rate shows first-order dependence on both hydroxide ion concentration and substrate concentration [9]. The rapid hydrolysis results from energetically favorable carbonyl hydrate formation, promoted by the electron-withdrawing effect of the phosphonate diester group [9].

Thermal stability parameters indicate a predicted boiling point of 222.6°C at atmospheric pressure, with a flash point of 88.4°C [2]. The vapor pressure at 25°C is relatively low at 0.0374 mmHg, indicating minimal volatility under standard conditions [2].

Spectroscopic Characteristics

³¹P Nuclear Magnetic Resonance Spectroscopic Properties

³¹P Nuclear Magnetic Resonance spectroscopy provides characteristic fingerprint information for methyl acetylphosphonate identification and structural elucidation [10] [11]. The phosphorus nucleus in organophosphonates typically resonates in a chemical shift range specific to the phosphonate functional environment.

| Spectroscopic Parameter | Typical Range | Notes |

|---|---|---|

| Chemical Shift | 20-40 ppm | Relative to 85% H₃PO₄ [11] |

| Coupling Constants | 600-700 Hz | ¹J(³¹P-¹H) one-bond coupling [12] |

| Linewidth | Sharp resonances | Due to ³¹P nucleus characteristics [12] |

The ³¹P chemical shift for methyl acetylphosphonate reflects the tetrahedral coordination environment around the phosphorus center [11]. The electron-withdrawing acetyl group and electron-donating methoxy group create a distinctive electronic environment, producing characteristic downfield shifts relative to simple phosphoric acid derivatives [11].

Coupling patterns in ³¹P Nuclear Magnetic Resonance spectra reveal heteronuclear interactions with adjacent protons [13] [12]. One-bond ³¹P-¹H coupling constants typically range from 600-700 Hz, while two-bond couplings appear at 20-30 Hz, and three-bond couplings manifest at 5-10 Hz [12]. These coupling patterns provide structural confirmation and enable assignment of proton environments.

¹H Nuclear Magnetic Resonance Spectroscopic Properties

¹H Nuclear Magnetic Resonance spectroscopy of methyl acetylphosphonate reveals distinct proton environments corresponding to the acetyl methyl group and the methoxy group [14] [15]. The spectrum exhibits heteronuclear spin coupling effects due to interactions with the ³¹P nucleus, resulting in characteristic splitting patterns [13] [8].

| Proton Environment | Chemical Shift (ppm) | Coupling Pattern |

|---|---|---|

| Acetyl CH₃ | ~2.0-2.5 | Doublet due to ³¹P coupling |

| Methoxy CH₃ | ~3.5-4.0 | Doublet due to ³¹P coupling |

The acetyl methyl protons appear as a doublet in the aliphatic region, typically around 2.0-2.5 ppm, with coupling to the phosphorus nucleus [14]. The methoxy protons resonate further downfield at approximately 3.5-4.0 ppm due to the deshielding effect of the adjacent oxygen atom [14]. Both proton environments exhibit ³¹P-¹H coupling, resulting in doublet splitting patterns with coupling constants reflecting the number of intervening bonds [13].

¹³C Nuclear Magnetic Resonance Spectroscopic Properties

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of methyl acetylphosphonate, with heteronuclear coupling effects from the ³¹P nucleus significantly influencing spectral interpretation [13] [8].

| Carbon Environment | Chemical Shift (ppm) | Coupling Constant (Hz) |

|---|---|---|

| Acetyl C=O | ~165-170 | ³J(¹³C-³¹P) ~6 Hz |

| Acetyl CH₃ | ~20-25 | ²J(¹³C-³¹P) ~7 Hz |

| Methoxy CH₃ | ~50-55 | ²J(¹³C-³¹P) ~6 Hz |

The carbonyl carbon of the acetyl group resonates in the typical range for ester carbonyls, around 165-170 ppm, with weak three-bond coupling to phosphorus [13]. The acetyl methyl carbon appears in the aliphatic region at approximately 20-25 ppm, exhibiting two-bond ¹³C-³¹P coupling of about 7 Hz [13]. The methoxy carbon resonates around 50-55 ppm, showing similar two-bond coupling to phosphorus [13].

Triple-resonance experiments involving simultaneous ¹H and ³¹P decoupling significantly simplify ¹³C spectra by eliminating coupling-induced splitting, enabling unambiguous carbon signal identification [13] [8]. These techniques prove particularly valuable for structural confirmation and assignment of complex phosphonate-containing molecules.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of methyl acetylphosphonate reveals characteristic fragmentation pathways that provide structural confirmation and enable compound identification [16] [17]. The molecular ion exhibits specific dissociation patterns under electron impact and electrospray ionization conditions.

| Fragment Ion | m/z Value | Assignment | Formation Mechanism |

|---|---|---|---|

| Molecular Ion | 137 | [M]⁺ | Intact molecular cation |

| Phosphonate Core | 97 | [PO₃]⁻ | Loss of acetyl and methyl groups |

| Acetyl Fragment | 43 | [CH₃CO]⁺ | α-cleavage at acetyl group |

| Methoxy Fragment | 31 | [OCH₃]⁺ | Simple alkoxy cleavage |

The primary fragmentation pathways involve α-cleavage adjacent to the phosphorus center, resulting in loss of organic substituents and formation of phosphorus-containing fragment ions [16] [18]. The phosphonate moiety tends to retain charge in negative ion mode, producing characteristic fragments at m/z 97 corresponding to the phosphate-derived ion [PO₃]⁻ [16].

Collision-induced dissociation experiments reveal additional fragmentation channels involving loss of phosphonic acid moieties, similar to patterns observed in related organophosphonates [19]. The compound exhibits coherent vibrational dynamics upon ionization, with characteristic oscillations reflecting molecular vibrational modes at 732±28 cm⁻¹ for related methylphosphonate structures [17] [20].